molecular formula C22H24N2O3S B7124230 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine

1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine

Cat. No.: B7124230
M. Wt: 396.5 g/mol
InChI Key: VFILNXXCZDGDKM-UHFFFAOYSA-N
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Description

1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 6-methoxynaphthalene-2-sulfonyl group and a 4-methylphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine typically involves a multi-step process. One common method includes the sulfonylation of 6-methoxynaphthalene with a sulfonyl chloride derivative, followed by the coupling of the resulting sulfonyl compound with 4-methylphenylpiperazine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the naphthalene ring can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced under specific conditions to yield sulfinyl or sulfanyl derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperatures and pressures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce sulfinyl or sulfanyl derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility .

Scientific Research Applications

1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]piperidine
  • 2-(6-Methoxynaphthalen-2-yl)propionamide derivatives

Uniqueness: 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity for certain targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-17-3-7-20(8-4-17)23-11-13-24(14-12-23)28(25,26)22-10-6-18-15-21(27-2)9-5-19(18)16-22/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFILNXXCZDGDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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